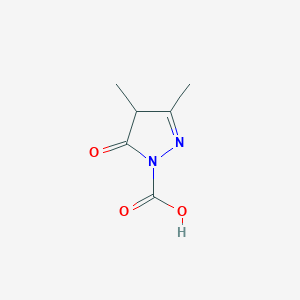
(E)-4-Methyl-2-((methylimino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]-: is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes a methyl group and a methylimino group attached to the phenol ring. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]- typically involves the reaction of 4-methylphenol with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the methylimino group. The process can be summarized as follows:
Starting Materials: 4-methylphenol, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The 4-methylphenol is first reacted with formaldehyde to form a hydroxymethyl derivative. This intermediate is then reacted with methylamine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the imino group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The imino group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
4-Methylphenol: Similar structure but lacks the imino group.
2-Methoxy-5-[(phenylamino)methyl]phenol: Contains a methoxy group and a phenylamino group, offering different reactivity and applications.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Contains a methoxyphenyl group and a dimethylaniline group, used in different chemical contexts.
Uniqueness: PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]- is unique due to the presence of both a methyl group and a methylimino group on the phenol ring. This combination of functional groups imparts distinctive chemical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
4-methyl-2-(methyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(11)8(5-7)6-10-2/h3-6,11H,1-2H3 |
Clé InChI |
HYERGRHEJJNGDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C=NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile](/img/structure/B13967260.png)


![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)


![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)




![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)

